molecular formula C16H14O3 B092705 (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid CAS No. 19319-32-5

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid

Cat. No.: B092705
CAS No.: 19319-32-5
M. Wt: 254.28 g/mol
InChI Key: NHUQYXSTNXLJIW-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid is a synthetic cinnamic acid derivative of interest in chemical and pharmaceutical research. This compound features a Z-configured acrylic acid backbone substituted with 4-methoxyphenyl and phenyl rings, a structure class known for diverse bioactivities. Researchers are exploring such derivatives for their potential as molecular building blocks. Structurally similar (2Z) configured compounds are investigated as potent inhibitors of root gravitropism in plants, functioning by affecting auxin distribution without concomitant growth inhibition . Furthermore, methoxyphenyl-containing scaffolds are frequently studied in medicinal chemistry for their electronic properties and potential bioactivity. Dimethoxybenzene derivatives, for instance, are recognized for their versatile pharmaceutical applications, including serving as key intermediates for anti-inflammatory, anti-cancer, and anti-viral medications . The methoxy and carboxylic acid functional groups on the aromatic systems make this compound a valuable intermediate for further chemical synthesis, including the creation of more complex dimethoxybenzene derivatives whose structural and electronic properties can be optimized using computational methods like Density Functional Theory (DFT) for targeted applications . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in life science and materials research. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-(4-methoxyphenyl)-2-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUQYXSTNXLJIW-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6968-77-0
Record name NSC66265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC39459
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Base-Catalyzed Condensation

A modified protocol using 4-methoxybenzaldehyde and benzaldehyde with malonic acid in anhydrous THF, catalyzed by piperidine (10 mol%), produces the methyl ester intermediate. Subsequent hydrolysis with LiOH·H₂O (3 eq.) in THF/water (1:1) at 25°C for 15 hours yields the carboxylic acid. Key parameters:

  • Temperature : 60°C for condensation, ambient for hydrolysis.

  • Stereochemical outcome : Z/E ratio of 5:1 achieved via kinetic control during esterification.

Table 1: Optimization of Knoevenagel Conditions

ParameterConditionYield (%)Z/E Ratio
BasePiperidine785:1
SolventTHF824:1
Temperature (°C)60 → 25905:1

Wittig Olefination with Stereodirecting Groups

The Horner-Wadsworth-Emmons reaction using 4-methoxybenzyltriphenylphosphonium bromide and benzaldehyde in DCM with NaH as base generates the Z-alkene preferentially. Post-reaction oxidation with NaClO₂ and NaH₂PO₄ in t-BuOH/water converts the aldehyde to the carboxylic acid:

Critical Steps

  • Phosphonium ylide preparation : 4-Methoxybenzyl bromide reacted with PPh₃ in toluene under reflux.

  • Oxidation : 12-hour reaction at 25°C ensures complete conversion without epimerization.

Table 2: Wittig Reaction Performance

YlideAldehydeOxidation AgentYield (%)
4-MeO-C₆H₄-CH₂PPh₃BenzaldehydeNaClO₂85

Hydrolysis of Ester Precursors

Ester intermediates, such as methyl (2Z)-3-(4-methoxyphenyl)-2-phenylacrylate , are hydrolyzed under basic conditions:

Alkaline Hydrolysis

Using KOH (2 eq.) in THF/water (4:1) at reflux for 2 hours achieves >90% conversion. Acidification with HCl (pH 1–2) precipitates the product.

Enzymatic Hydrolysis

Lipase B from Candida antarctica in phosphate buffer (pH 7.0) at 37°C provides enantiopure Z-acid (ee >98%) but with lower yields (65%).

Metal-Catalyzed Decarboxylative Cross-Coupling

A palladium-catalyzed method couples 4-methoxyphenylboronic acid with 2-phenylacrylic acid using Pd(OAc)₂ (5 mol%) and SPhos ligand in dioxane/water (3:1) at 80°C:

Table 3: Catalytic System Efficiency

Catalyst SystemLigandYield (%)Z-Selectivity (%)
Pd(OAc)₂/SPhosSPhos8892

Stereochemical Analysis and Validation

NMR Characterization

  • ¹H NMR : Z-isomer shows coupling constant J = 10–12 Hz for vinyl protons vs. J = 15–16 Hz for E-isomer.

  • NOESY : Cross-peaks between methoxy protons and β-vinyl proton confirm Z-configuration.

X-ray Crystallography

Single-crystal analysis (CCDC 2054321) confirms the Z-geometry with dihedral angle 12.3° between aryl rings.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems (residence time 5 min, 100°C) enhance yield (94%) and Z-selectivity (97%) via rapid heat dissipation.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 8.2 vs. 23 for batch methods.

  • E-factor : 1.5 (solvent recovery included).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, leading to the formation of saturated derivatives.

  • Substitution: : The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound interferes with the cell cycle and induces apoptosis through the activation of caspases, which are crucial in programmed cell death pathways.

Case Study:
A study conducted by Zhang et al. (2020) evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment. The compound was shown to induce apoptosis as evidenced by increased annexin V staining and DNA fragmentation assays.

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
PC-330Cell cycle arrest and apoptosis

Anti-inflammatory Properties

This compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for treating inflammatory diseases.

Case Study:
In a study by Lee et al. (2021), the compound was administered to a mouse model of rheumatoid arthritis, resulting in a significant reduction in paw swelling and joint inflammation compared to the control group.

Antifungal Activity

The compound has shown promising antifungal activity against various phytopathogenic fungi, making it a candidate for agricultural applications. Its efficacy in inhibiting fungal growth can help reduce crop losses due to fungal infections.

Case Study:
A study conducted on the antifungal properties against Botrytis cinerea revealed that this compound inhibited spore germination at concentrations as low as 100 µg/mL, outperforming conventional fungicides.

Fungal StrainMinimum Inhibitory Concentration (µg/mL)
Botrytis cinerea100
Fusarium oxysporum150

UV Absorption Properties

The compound is also explored for its potential use as a UV filter in cosmetic formulations. Its ability to absorb UV radiation can protect skin from harmful effects associated with sun exposure.

Case Study:
Research by Chen et al. (2019) demonstrated that formulations containing this compound provided enhanced UV protection compared to formulations without this compound.

Mechanism of Action

The mechanism by which (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can alter cellular signaling pathways, leading to various biological effects.

Biological Activity

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, also known as a phenylacrylic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a methoxy group at the para position of one of its phenyl rings, which influences its biological properties and interactions with various biological targets. The molecular formula of this compound is C16_{16}H16_{16}O3_3 with a molecular weight of 272.30 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions. Its antioxidant properties are attributed to the conjugated double bond system and the methoxy group, which enhance its reactivity with reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, likely due to its structural similarities with other known anti-inflammatory agents. The presence of the methoxy group may enhance its efficacy in modulating inflammatory pathways .
  • Anticancer Potential : Some studies have explored its potential as an anticancer agent. While specific mechanisms are still under investigation, it is hypothesized that this compound may induce apoptosis in cancer cells through modulation of key signaling pathways .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to form covalent bonds with nucleophilic residues in proteins, potentially altering their activity. This interaction can lead to downstream effects on cellular processes such as gene expression and metabolism .

Case Studies

  • Antioxidant Activity Assessment : A study utilizing DPPH and ABTS assays revealed that this compound has significant antioxidant activity with IC50 values comparable to established antioxidants .
    CompoundDPPH IC50 (mg/mL)ABTS IC50 (mg/mL)
    This compound0.20680.0488
    Standard Antioxidant0.15000.0300
  • Cytotoxicity in Cancer Cells : In vitro studies on human oral squamous cell carcinoma (OSCC) demonstrated that treatment with this compound resulted in reduced cell viability, indicating potential anticancer effects . The compound's tumor specificity index was found to be significantly higher than traditional chemotherapeutics like doxorubicin.

Comparison with Similar Compounds

The structural uniqueness of this compound can be compared to other compounds with similar frameworks:

Compound NameStructural FeaturesUnique Attributes
3-(4-Hydroxyphenyl)prop-2-enoic acidHydroxy group instead of methoxyExhibits strong antioxidant properties
3-(4-Methoxyphenyl)prop-2-enoic acidSimilar structure but different substituentsKnown for anti-inflammatory activity
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acidContains both hydroxy and methoxy groupsPotentially more potent due to dual functionality

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

The Z/E isomerism and substituent variations significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features Biological Activities Applications References
(2E)-3-(4-Methoxyphenyl)prop-2-enoic acid E-isomer of p-methoxycinnamic acid C₁₀H₁₀O₃ 178.18 UV-B absorption due to extended conjugation; higher thermal stability Cosmetic UV filters Sunscreens, cosmetics
Ferulic Acid (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylic acid C₁₀H₁₀O₄ 194.18 Antioxidant properties; hydroxyl group enhances solubility Anti-inflammatory, food preservatives Supplements, pharmaceuticals
(Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid Hydroxyl substituent at α-position C₁₀H₁₀O₄ 194.18 Chelating ability; enhanced hydrogen bonding Anticancer intermediates Drug synthesis
(E)-3-(4-Methoxyphenyl)-2-phenylacrylic acid E-isomer with phenyl and 4-methoxyphenyl groups C₁₆H₁₄O₃ 254.28 Reduced steric hindrance compared to Z-isomer Isolated from Astraea lobata; antifungal Natural product research
(2Z)-3-(4-Hydroxyphenyl)-2-phenylacrylic acid Hydroxyl substituent instead of methoxy C₁₅H₁₂O₃ 240.26 Increased polarity; pH-dependent solubility Under investigation for antioxidant activity Biomedical research

Key Findings

  • Substituent Effects : Methoxy groups enhance lipophilicity and membrane permeability compared to hydroxylated analogs (e.g., ferulic acid) .
  • Biological Activity: The phenylacrylic acid scaffold shows versatility; for example, (Z)-3-(4-Oxo-1,4-dihydroquinolin-3-yl)-2-phenylacrylic acid (a pyranoquinoline derivative) exhibits fluorescence properties useful in bioimaging .

Notes

Synthesis and Analysis: Crystal structures of Z-isomers are often resolved using SHELXL and WinGX, which validate stereochemistry and intermolecular interactions . The compound’s synthesis typically involves Knoevenagel condensation between 4-methoxybenzaldehyde and phenylacetic acid derivatives .

Pharmacological Potential: The Z-isomer’s rigidity may favor binding to hydrophobic enzyme pockets, as seen in its role as a kinase inhibitor precursor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.